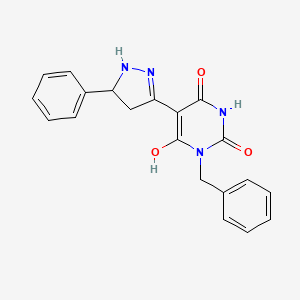![molecular formula C19H24N4O4S B11331084 (5Z)-1-butyl-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11331084.png)
(5Z)-1-butyl-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BUTYL-5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and butylamine. The synthesis involves the formation of intermediate compounds through reactions such as condensation, cyclization, and thiolation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-BUTYL-5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3-BUTYL-5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-BUTYL-5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate
- 3,5-dimethoxyphenylboronic acid
Uniqueness
What sets 3-BUTYL-5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE apart is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C19H24N4O4S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
1-butyl-5-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C19H24N4O4S/c1-4-5-8-23-18(25)16(17(24)20-19(23)28)13-10-12(21-22-13)11-6-7-14(26-2)15(9-11)27-3/h6-7,9,12,21,25H,4-5,8,10H2,1-3H3,(H,20,24,28) |
InChIキー |
QHFXNQZPHHNIMU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C(C(=O)NC1=S)C2=NNC(C2)C3=CC(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11331008.png)
![2-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B11331009.png)
![5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331016.png)
![N-(3'-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide](/img/structure/B11331020.png)

![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11331038.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11331040.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11331051.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11331073.png)
![5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331081.png)
![ethyl 4-(4-methylphenyl)-2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11331088.png)
![N-(3-acetylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331096.png)
